molecular formula C26H27N5O3S B2686670 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 2034399-77-2

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2686670
CAS No.: 2034399-77-2
M. Wt: 489.59
InChI Key: PSOFJPPZISFMFO-UHFFFAOYSA-N
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Description

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Amino and Sulfonyl Groups: Amination and sulfonylation reactions are used to introduce the amino and phenylsulfonyl groups onto the pyrazole ring.

    Attachment of the m-Tolylamino Group: This step involves the nucleophilic substitution of an appropriate halogenated precursor with m-toluidine.

    Acetylation: The final step involves the acetylation of the pyrazole derivative with 4-ethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and tolyl groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and amino groups suggests it could form hydrogen bonds or electrostatic interactions with its molecular targets, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

    2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure but with a 4-methylphenyl group instead of a 4-ethylphenyl group.

Uniqueness

The uniqueness of 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-3-19-12-14-20(15-13-19)28-23(32)17-31-25(27)24(35(33,34)22-10-5-4-6-11-22)26(30-31)29-21-9-7-8-18(2)16-21/h4-16H,3,17,27H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFJPPZISFMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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